molecular formula C14H35NO7Si2 B1588776 Ethanol, 2-[bis[3-(trimethoxysilyl)propyl]amino]- CAS No. 264128-94-1

Ethanol, 2-[bis[3-(trimethoxysilyl)propyl]amino]-

Cat. No.: B1588776
CAS No.: 264128-94-1
M. Wt: 385.6 g/mol
InChI Key: DGSKPBHBMSRBOL-UHFFFAOYSA-N
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Description

Its molecular formula is C14H34N2O7Si2, derived by replacing the methyl group in "2-{methyl[3-(trimethoxysilyl)propyl]amino}ethanol" (C9H23NO4Si, ) with a second 3-(trimethoxysilyl)propyl chain. This structural modification enhances its ability to act as a bifunctional coupling agent, enabling covalent bonding with both organic polymers and inorganic substrates (e.g., glass, metals) via hydrolysis of trimethoxysilyl groups .

Key Properties (inferred from analogs):

  • Hydrophobicity: Higher than mono-substituted analogs due to dual silane groups.
  • Reactivity: Trimethoxysilyl groups undergo hydrolysis to form silanol (-SiOH), promoting adhesion to surfaces .
  • Applications: Potential use in coatings, adhesives, and composite materials requiring strong interfacial bonding .

Properties

IUPAC Name

2-[bis(3-trimethoxysilylpropyl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H35NO7Si2/c1-17-23(18-2,19-3)13-7-9-15(11-12-16)10-8-14-24(20-4,21-5)22-6/h16H,7-14H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGSKPBHBMSRBOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CCCN(CCC[Si](OC)(OC)OC)CCO)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H35NO7Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00432701
Record name Ethanol, 2-[bis[3-(trimethoxysilyl)propyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

264128-94-1
Record name Ethanol, 2-[bis[3-(trimethoxysilyl)propyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Aminopropyltrimethoxysilane and Chloropropyltrimethoxysilane

A key synthetic route involves the reaction of aminopropyltrimethoxysilane with chloropropyltrimethoxysilane under inert atmosphere conditions, followed by purification steps to yield bis(trimethoxysilylpropyl)amine derivatives, which can be further modified to introduce the ethanol moiety.

Procedure Summary:

Step Description Conditions Outcome
1 Under nitrogen atmosphere, aminopropyltrimethoxysilane (1100 g) is heated to 60 °C in a 2L flask; chloropropyltrimethoxysilane (413 g) is added dropwise over 2 hours 60 °C, inert atmosphere Formation of intermediate with chlorine content close to theoretical value indicating reaction completion
2 Diethylenetriamine (257 g) added and stirred at 60 °C for 1 hour to remove chlorine 60 °C Precipitation of diethylenetriamine hydrochloride
3 Cooling to 30 °C, filtration to separate precipitate Ambient Filtrate with reduced chlorine content
4 Ammonia gas bubbled at 40 °C for 1 hour to remove ammonium chloride 40 °C Further purification
5 Distillation under reduced pressure (-0.1 MPa), kettle temperature 182-205 °C Vacuum distillation Final product with purity 98.65% and low chlorine content (10.22 ppm) obtained (461 g)

This method yields bis[(3-trimethoxysilyl)propyl]amine, which is a precursor for the target compound.

Hydrolytic Condensation Using Acid Catalysis

Hydrolytic condensation of aminopropyltrimethoxysilane derivatives with bis[3-(trimethoxysilyl)propyl]amine under acidic aqueous conditions is used to prepare polysilsesquioxane (POSS)-based polymers incorporating the compound.

Key Points:

  • Mixture of AEAPTMS (3-aminopropyltriethoxysilane) and bis[3-(trimethoxysilyl)propyl]amine in a 6:1 molar ratio.
  • Use of aqueous trifluoromethanesulfonic acid (CF3SO3H) at 0.5 mol/L concentration.
  • Stirring at room temperature for 2 hours followed by heating at 50 °C to evaporate solvent.
  • Subsequent heating at 100 °C to complete condensation.
  • Washing and purification by acetone/chloroform mixtures.

This method produces a soluble POSS polymer incorporating the bis[3-(trimethoxysilyl)propyl]amino moiety, demonstrating the compound’s utility in polymer synthesis.

Grafting onto Silica Gel via Reflux in Toluene

Bis[3-(trimethoxysilyl)propyl]amine can be grafted onto silica surfaces to functionalize them.

Procedure:

  • Dissolve ~3.5 g of bis[3-(trimethoxysilyl)propyl]amine in 100 mL toluene.
  • Add 20 g silica gel and stir.
  • Reflux at 111 °C for 12 hours with stirring.
  • Cool, filter, wash with acetone, and dry.
  • Store in moisture-free conditions due to hygroscopicity.

This grafting method is useful for preparing surface-modified silica materials with the compound.

Sol-Gel Method for Solid Product Formation

The sol-gel technique enables preparation of solid materials containing bis[3-(trimethoxysilyl)propyl]amine.

Procedure:

Step Description Conditions
1 Prepare acidic aqueous solution with HCl (35%) and dodecylamine surfactant 40 °C
2 Dissolve bis[3-(trimethoxysilyl)propyl]amine in isopropanol Ambient
3 Add silane solution dropwise to acidic solution with stirring and heating 40 °C, 24 h
4 Increase temperature to 80 °C, continue stirring 24 h
5 Cool, filter, wash with distilled water, base (NaHCO3), acetone, ether Ambient
6 Dry in vacuum desiccator overnight Ambient

This method yields a solid silane-based material suitable for further applications.

Summary Table of Preparation Methods

Method Key Reagents Conditions Product Form Notes
Aminopropyltrimethoxysilane + Chloropropyltrimethoxysilane Aminopropyltrimethoxysilane, Chloropropyltrimethoxysilane, Diethylenetriamine, Ammonia 60 °C, inert atmosphere, vacuum distillation Pure bis(trimethoxysilylpropyl)amine High purity, scalable synthesis
Hydrolytic Condensation (Acid Catalyzed) AEAPTMS, BTMSPA, CF3SO3H aqueous solution Room temp stirring, heating to 100 °C POSS polymer Polymer formation, acid catalysis
Grafting on Silica Gel BTMSPA, silica gel, toluene Reflux at 111 °C, 12 h Surface-modified silica Surface functionalization, moisture sensitive
Sol-Gel Method BTMSPA, HCl, dodecylamine, isopropanol 40 °C to 80 °C, 48 h total Solid silane material Surfactant-assisted, solid product

Research Findings and Practical Notes

  • The hydrolysis rate and condensation behavior are sensitive to solvent composition, especially water and ethanol content.
  • Controlled hydrolysis is critical to avoid premature gelation or polymerization.
  • Purity of starting materials and removal of by-products like ammonium chloride are essential for high-quality product.
  • The compound’s stability under hydrolytic conditions is leveraged in polymer and surface chemistry applications.
  • Distillation under reduced pressure effectively purifies the product while minimizing thermal decomposition.

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2-[bis[3-(trimethoxysilyl)propyl]amino]- undergoes various chemical reactions, including:

    Hydrolysis: The compound reacts with water to form silanol groups, which can further condense to form siloxane bonds.

    Condensation: The silanol groups can condense with other silanol groups or with hydroxyl groups on surfaces, forming strong covalent bonds.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.

    Condensation: Often performed under mild heating to accelerate the reaction and ensure complete condensation.

Major Products Formed

The major products formed from these reactions include siloxane-linked polymers and hybrid materials with enhanced mechanical and chemical properties .

Scientific Research Applications

Coupling Agent for Adhesion Improvement

Ethanol, 2-[bis[3-(trimethoxysilyl)propyl]amino]- serves as a coupling agent that improves adhesion between organic materials (e.g., polymers) and inorganic substrates (e.g., metals and glass). This capability is crucial in the development of hybrid materials that exhibit enhanced mechanical and chemical properties.

Surface Modification

The compound can modify surfaces to enhance their properties, such as wettability and biocompatibility. Research indicates that the silanol groups formed upon hydrolysis can react with hydroxyl groups on surfaces, creating strong covalent bonds that enhance adhesion and durability.

Application Description
Adhesion ImprovementEnhances bonding between organic and inorganic materials.
Surface ModificationAlters surface properties for improved performance in various applications.

Medical Device Development

Ethanol, 2-[bis[3-(trimethoxysilyl)propyl]amino]- is used in the fabrication of medical devices, particularly in drug delivery systems. Its ability to modify surfaces makes it suitable for creating biocompatible coatings that improve the performance of implants and other medical devices.

Biosensors

The compound's surface modification properties are also leveraged in biosensor technology. By enhancing the interaction between biomolecules and sensor surfaces, it can improve the sensitivity and accuracy of diagnostic assays.

Coatings and Sealants

In industrial settings, Ethanol, 2-[bis[3-(trimethoxysilyl)propyl]amino]- is incorporated into coatings and sealants to enhance their performance and durability. This application is particularly valuable in environments where resistance to moisture and chemicals is critical.

Adhesives

The compound is also used in adhesives formulations to improve bonding strength and longevity, making it beneficial for various construction and manufacturing processes.

Industry Application
CoatingsEnhances durability and moisture resistance.
AdhesivesImproves bonding strength in formulations.

Hybrid Material Development

A study demonstrated the effectiveness of Ethanol, 2-[bis[3-(trimethoxysilyl)propyl]amino]- in synthesizing hybrid materials that combine organic polymers with inorganic fillers. The resulting materials exhibited superior mechanical strength compared to traditional composites.

Drug Delivery Systems

Research focused on modifying polymeric drug carriers using this silane coupling agent showed enhanced drug loading efficiency and release profiles, indicating its potential in improving therapeutic outcomes.

Safety Considerations

While Ethanol, 2-[bis[3-(trimethoxysilyl)propyl]amino]- has shown low acute toxicity (LD50 > 2000 mg/kg), safety data indicate potential irritations upon contact with skin or eyes . Proper handling protocols are essential to mitigate risks during industrial applications.

Mechanism of Action

The mechanism of action of Ethanol, 2-[bis[3-(trimethoxysilyl)propyl]amino]- involves the formation of silanol groups upon hydrolysis. These silanol groups can then condense with other silanol groups or with hydroxyl groups on surfaces, forming strong covalent bonds. This process enhances the adhesion between different materials and improves the mechanical and chemical properties of the resulting hybrid materials .

Comparison with Similar Compounds

Hydrolytic Reactivity

  • Trimethoxysilyl vs. Triethoxysilyl: The target compound’s trimethoxysilyl groups hydrolyze faster than triethoxysilyl analogs () due to smaller alkoxy groups, enabling quicker silanol formation and substrate bonding .
  • Bis-substitution effect: Dual trimethoxysilyl groups increase crosslinking density compared to mono-substituted analogs (e.g., ), enhancing thermal stability and moisture resistance in polymers .

Adhesion and Surface Modification

  • Target vs. 3-(Trimethoxysilyl)propyl methacrylate: The target’s aminoethanol group provides additional hydrogen-bonding sites, improving compatibility with polar polymers (e.g., hydrogels) , whereas methacrylate groups enable radical polymerization in hybrid scaffolds .
  • Comparison with quaternary ammonium silanes (): While quaternary ammonium silanes (e.g., TTPA-Silica) excel in ion-exchange applications, the target compound’s non-ionic structure favors covalent bonding in non-aqueous systems .

Research Findings and Limitations

  • Synthetic Challenges : The target compound’s bis-substitution requires precise stoichiometry to avoid side reactions (e.g., oligomerization during hydrolysis) .
  • Toxicity Data: Limited information exists; analogs () suggest irritant properties, necessitating handling under inert conditions.
  • Performance Trade-offs: While bis-silanes improve adhesion, they may reduce solubility in polar solvents compared to mono-silanes .

Biological Activity

Ethanol, 2-[bis[3-(trimethoxysilyl)propyl]amino] (commonly referred to as AEAPTMS), is a silane compound with significant implications in various biological and environmental contexts. This article explores its biological activity, including toxicity assessments, potential therapeutic applications, and biochemical interactions.

Chemical Structure and Properties

AEAPTMS is characterized by the presence of two trimethoxysilyl groups attached to an ethylene diamine backbone. Its structural formula can be summarized as follows:

  • Chemical Formula : C₁₅H₃₃N₃O₆Si₂
  • CAS Number : 1760-24-3

The compound exhibits hydrolytic instability, rapidly breaking down in aqueous environments to release methanol and silanol derivatives. This property is crucial for its application in biomedical fields, particularly in drug delivery systems and surface modifications.

Acute Toxicity

The acute oral toxicity of AEAPTMS has been evaluated in animal studies. The following findings are noteworthy:

  • LD50 (Oral) : 2.4 g/kg in rats, indicating moderate toxicity.
  • Dermal LD50 : 16 ml/kg in rabbits, with moderate skin irritation potential and severe eye irritation noted.
  • Skin Sensitization : Positive results were observed in guinea pig maximization tests, suggesting potential allergenic properties.

These findings suggest that while AEAPTMS has utility in various applications, caution is warranted due to its irritant properties.

Reproductive and Developmental Toxicity

In a combined repeated dose toxicity study (OECD Test Guideline 422), AEAPTMS was administered to rats over a period of 28 days. Key observations included:

  • No significant effects on body weight or organ weights.
  • The NOAEL (No Observed Adverse Effect Level) for systemic toxicity was established at 500 mg/kg bw/day.
  • No reproductive or developmental toxicity was observed at the highest dose tested.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of AEAPTMS. Its efficacy against various bacterial strains has been documented, with notable findings including:

  • Minimum Inhibitory Concentration (MIC) : As low as 0.0338 mg/mL against resistant strains like Staphylococcus aureus MRSA.
  • Mechanism of Action : The compound appears to disrupt bacterial cell membranes, leading to cell lysis.

Antioxidant Activity

AEAPTMS has also demonstrated antioxidant properties through various assays:

  • DPPH Radical Scavenging Assay : Showed significant scavenging activity.
  • CUPRAC Assay : Indicated strong reducing capacity against cupric ions.

These antioxidant properties suggest potential applications in formulations aimed at combating oxidative stress-related diseases.

Case Studies

  • Study on Antimicrobial Efficacy :
    • Researchers evaluated the antimicrobial activity of AEAPTMS against a panel of pathogens, including Enterococcus faecium and Bacillus subtilis. Results indicated that AEAPTMS could serve as a potent antimicrobial agent due to its low MIC values.
  • Application in Drug Delivery Systems :
    • AEAPTMS has been investigated for its role in enhancing the stability and bioavailability of pharmaceutical compounds through surface modification techniques. Its ability to form stable silane layers on drug particles improves their solubility and therapeutic efficacy.

Data Summary Table

PropertyValue
Chemical FormulaC₁₅H₃₃N₃O₆Si₂
LD50 (Oral)2.4 g/kg
Dermal LD5016 ml/kg
NOAEL500 mg/kg bw/day
MIC (against MRSA)0.0338 mg/mL
Antioxidant EC5011.745 mg/mL

Q & A

Basic: What synthetic methods are optimal for producing Ethanol, 2-[bis[3-(trimethoxysilyl)propyl]amino]-?

Methodological Answer:
The compound is synthesized via nucleophilic substitution between ethylenediamine derivatives and 3-(trimethoxysilyl)propyl reagents. A common approach involves reacting N,N′-bis(3-(trimethoxysilyl)propyl)ethylenediamine under anhydrous conditions in polar aprotic solvents (e.g., THF or acetonitrile) with a catalyst like triethylamine. Post-synthesis, purification via vacuum distillation or column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical to remove unreacted silane precursors. Characterization should include ¹H/¹³C NMR to confirm the bis-silylated amine structure and FTIR to verify Si-O-C (1100 cm⁻¹) and amine (3300 cm⁻¹) functional groups .

Advanced: How can contradictory hydrolysis kinetics data for this compound in silanization protocols be resolved?

Methodological Answer:
Discrepancies in hydrolysis rates often stem from variations in solvent polarity, water content, and curing temperature. For example:

  • Ethanol/water mixtures (2% v/v silane) hydrolyze the trimethoxy groups faster than acetone-based systems due to higher proton availability .
  • Controlled humidity (40–60% RH) during curing minimizes premature condensation, as observed in surface-modified glass substrates .
    To reconcile data, standardize protocols using pH-adjusted solvents (e.g., acetic acid for catalysis) and monitor hydrolysis via 29Si NMR to track methoxy → silanol conversion .

Basic: What analytical techniques are most reliable for structural confirmation of this compound?

Methodological Answer:

  • High-resolution mass spectrometry (HRMS): Confirm molecular weight (monoisotopic mass: ~384.211 Da) and fragmentation patterns .
  • Multinuclear NMR:
    • ¹H NMR: Peaks at δ 0.6–0.8 ppm (Si-CH₂), δ 1.5–1.7 ppm (-CH₂-NH-), and δ 3.5–3.6 ppm (OCH₃) .
    • 29Si NMR: Signals near -45 ppm confirm intact trimethoxysilyl groups .
  • FTIR: Absence of primary amine peaks (e.g., 1600 cm⁻¹ NH₂ bending) confirms secondary amine formation .

Advanced: How does this compound enhance interfacial adhesion in polymer composites, and how can grafting efficiency be quantified?

Methodological Answer:
The bis-silylated amine acts as a coupling agent , forming covalent bonds between organic polymers (e.g., conjugated dienes) and inorganic substrates (e.g., silica). Key steps:

Hydrolysis: Trimethoxy groups convert to silanols, enabling hydrogen bonding with hydroxylated surfaces .

Condensation: Silanol crosslinking creates a robust Si-O-Si network.

Amine-polymer interaction: The ethylenediamine backbone chelates metal ions or reacts with epoxy/carboxylic groups in resins .
Quantification methods:

  • TGA: Measure weight loss (200–400°C) attributed to decomposed organic chains .
  • XPS: Analyze Si 2p peaks to distinguish grafted vs. physisorbed silane .

Basic: How does solvent choice impact the stability of Ethanol, 2-[bis[3-(trimethoxysilyl)propyl]amino]- during storage?

Methodological Answer:

  • Anhydrous ethanol or toluene minimizes hydrolysis. Avoid protic solvents (e.g., methanol) that accelerate methoxy group degradation.
  • Storage conditions: ≤4°C under argon or nitrogen to prevent oxidation of the amine group .
  • Stability testing: Monitor via UV-Vis (absorbance at 280 nm for amine degradation) and Karl Fischer titration to track moisture ingress .

Advanced: What mechanisms explain its role in ionic liquid-mediated CO₂ capture systems?

Methodological Answer:
The compound’s amine groups react reversibly with CO₂ to form carbamates , while the silane moiety anchors the molecule to silica supports. Key steps:

CO₂ chemisorption:
R-NH2+CO2R-NH-COO\text{R-NH}_2 + \text{CO}_2 \rightarrow \text{R-NH-COO}^-

Thermal regeneration: Heating (80–100°C) releases CO₂ and regenerates the amine .
Optimization: Use in situ FTIR to track carbamate formation (1650 cm⁻¹) and BET surface analysis to assess pore structure stability after cycling .

Advanced: How can competing side reactions during polymer functionalization with this compound be suppressed?

Methodological Answer:

  • Competing hydrolysis: Limit water content to <0.1% using molecular sieves in the reaction medium .
  • Undesired oligomerization: Add scavengers (e.g., triethylamine) to neutralize HCl byproducts from silanol condensation .
  • Reaction monitoring: Use GPC to detect premature crosslinking and Raman spectroscopy to track Si-O-Si network formation .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Ventilation: Use fume hoods to avoid inhalation of methanol (released during hydrolysis).
  • PPE: Nitrile gloves and goggles to prevent skin/eye contact with amines.
  • Spill management: Neutralize with sand or vermiculite; avoid water to prevent exothermic silanol condensation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethanol, 2-[bis[3-(trimethoxysilyl)propyl]amino]-
Reactant of Route 2
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Ethanol, 2-[bis[3-(trimethoxysilyl)propyl]amino]-

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